molecular formula C17H17Br2N3O2 B6002863 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide

4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide

Cat. No. B6002863
M. Wt: 455.1 g/mol
InChI Key: SJHSWSFAVOJQRB-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide, also known as ABH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell growth and viral replication. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide can induce cell cycle arrest and apoptosis in cancer cells. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of certain viruses. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide in lab experiments is its relatively simple synthesis method. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its broad range of potential applications, including cancer treatment and antiviral therapy. However, one limitation of using 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide. One area of research is the development of more efficient synthesis methods for 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide and its derivatives. Another area of research is the exploration of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide and its potential side effects.

Synthesis Methods

4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 4-anilinobutanohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide.

Scientific Research Applications

4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has been studied for its potential use in the treatment of various cancers, including breast cancer, colon cancer, and lung cancer. It has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has shown antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-anilino-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br2N3O2/c18-13-9-12(17(24)15(19)10-13)11-21-22-16(23)7-4-8-20-14-5-2-1-3-6-14/h1-3,5-6,9-11,20,24H,4,7-8H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHSWSFAVOJQRB-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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